Urea, n-phenyl-n'-2-thiazolyl-

Description

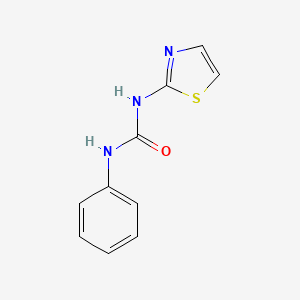

The exact mass of the compound N-phenyl-N'-1,3-thiazol-2-ylurea is 219.04663309 g/mol and the complexity rating of the compound is 219. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea, n-phenyl-n'-2-thiazolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, n-phenyl-n'-2-thiazolyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZSJMAJCDKJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300855 | |

| Record name | urea, n-phenyl-n'-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14954-35-9 | |

| Record name | NSC139256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urea, n-phenyl-n'-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Urea and Thiazole Scaffolds in Synthetic Chemistry and Biological Activity Modulation

The urea (B33335) and thiazole (B1198619) moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs. chemicaljournal.in Their individual and combined contributions are pivotal in the design and development of new chemical entities.

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a versatile building block in synthetic chemistry. nih.gov Its ability to form stable hydrogen bonds with biological targets, such as proteins and receptors, is a key factor in its prevalence in drug design. nih.gov This interaction capability allows urea-containing compounds to modulate the potency and selectivity of drugs, as well as to fine-tune their pharmacokinetic properties. nih.gov The historical synthesis of urea by Friedrich Wöhler in 1828 is often cited as the dawn of modern organic chemistry, and since then, urea derivatives have been integral to the development of a wide array of therapeutic agents, including anticancer, antibacterial, anticonvulsant, and anti-HIV drugs. nih.gov

Similarly, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.gov Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govontosight.ai The thiazole moiety is a component of the essential vitamin B1 (thiamine) and is present in numerous synthetic drugs. nih.gov Its presence in a molecule can significantly influence its metabolic stability and ability to interact with biological targets. For instance, the thiazole moieties in the HIV protease inhibitor Ritonavir contribute to its enhanced pharmacokinetic profile by improving its stability against oxidative metabolism. nih.gov

The combination of the urea and thiazole scaffolds in a single molecule, as seen in N-Phenyl-N'-2-thiazolylurea, creates a powerful synergy. This hybrid structure allows for the exploration of a diverse chemical space, with the potential for multifaceted biological activities. The urea linker provides a flexible yet robust connection that can be readily functionalized, while the thiazole ring offers a site for further chemical modification to optimize biological effects.

Molecular Structure and Conformational Analysis of N Phenyl N 2 Thiazolylurea

Theoretical and Experimental Conformational Studies of the Urea (B33335) Moiety

The urea functional group exhibits resonance, a phenomenon where the delocalization of π-electrons across the N-C-O system results in several contributing resonance structures. This delocalization imparts a partial double bond character to the C-N bonds, which restricts rotation and favors a planar conformation of the urea moiety. researchgate.net The primary resonance structures involve the delocalization of the lone pairs on the nitrogen atoms to the carbonyl carbon, creating a separation of charge with a negative charge on the oxygen and positive charges on the nitrogens. This resonance stabilization is a significant factor in the planarity of the urea group. scispace.comdoaj.org

The planarity of the urea bridge is a common feature in related structures, facilitating predictable and strong hydrogen bonding interactions. The partial double bond character of the C-N bonds leads to a more rigid structure compared to a system with free rotation.

Theoretical studies on similar N-aryl amides have shown that the preference for a particular conformation is a delicate balance of steric strain and electronic effects. rsc.org For instance, in N-phenyl-substituted amides, a competition exists between a planar conformation, which maximizes π-conjugation between the phenyl ring and the amide group, and a non-planar conformation that alleviates steric clashes. rsc.org The specific electronic nature of the thiazole (B1198619) ring, with its sulfur and nitrogen heteroatoms, further modulates these interactions.

| Feature | Observation in Analogue acs.org | Implication for N-Phenyl-N'-2-Thiazolylurea |

| Dihedral Angle (Phenyl-Thiazole) | 66.69 (3)° | A significantly twisted conformation is expected, preventing overall planarity of the molecule. |

| Urea Moiety | Planar (inferred) | The urea bridge is likely to be planar due to resonance stabilization. |

Intermolecular Interactions and Self-Assembly Propensities

The way in which individual molecules of N-Phenyl-N'-2-Thiazolylurea interact with each other in the solid state or in solution is governed by a variety of non-covalent forces. These interactions are fundamental to its crystal packing and its potential to form ordered assemblies.

The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). This allows for the formation of robust and directional hydrogen bonding networks. In related heterocyclic thioureas, various hydrogen bonding motifs have been observed, including the formation of dimers and chains. mdpi.com For instance, N-(2-thiazolyl)-N'-methylthiourea forms dimers through N-H···S hydrogen bonds. tandfonline.com

Given the presence of two N-H groups and the carbonyl oxygen, N-Phenyl-N'-2-Thiazolylurea is expected to form extensive intermolecular hydrogen bonds. One likely motif is the formation of a centrosymmetric dimer via N-H···O=C hydrogen bonds, a common feature in ureas. Additionally, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. In the analogue Phenyl N-(1,3-thiazolyl)carbamate, intermolecular N—H···N and C—H···O interactions link the molecules into a two-dimensional network. acs.org

Potential Hydrogen Bonding Interactions:

N-H···O=C: Strong interactions leading to dimer or chain formation.

N-H···N(thiazole): Interactions involving the thiazole ring.

The planar phenyl and thiazole rings in N-Phenyl-N'-2-Thiazolylurea create opportunities for π-stacking interactions. These non-covalent interactions, arising from the attraction between the electron clouds of aromatic systems, play a crucial role in the stabilization of crystal structures. rsc.org

In the crystal structure of Phenyl N-(1,3-thiazolyl)carbamate, π–π contacts between the thiazole rings with a centroid–centroid distance of 3.535 (1) Å are observed, which further stabilize the structure. acs.org A weak C—H···π interaction is also present. acs.org The strength and geometry of π-stacking are influenced by the electronic nature of the aromatic rings. The presence of heteroatoms in the thiazole ring can lead to displaced-parallel or T-shaped stacking arrangements to optimize electrostatic interactions. The interplay between hydrogen bonding and π-stacking is also a critical factor, where hydrogen bonding can influence the electron density of the π-systems and thus the strength of the stacking interactions.

| Interaction Type | Observed in Analogue acs.org | Expected in N-Phenyl-N'-2-Thiazolylurea |

| π-π Stacking | Thiazole-Thiazole stacking (centroid-centroid distance: 3.535 Å) | Similar π-π stacking interactions involving both phenyl and thiazole rings are highly probable. |

| C-H···π | Present | Weaker C-H···π interactions are likely to contribute to the overall packing efficiency. |

Structure Activity Relationship Sar Investigations of N Phenyl N 2 Thiazolylurea Analogues

Correlation of Structural Variations with Modulatory Effects

The biological activity of N-phenyl-N'-2-thiazolylurea and its analogues is highly dependent on the nature and position of substituents on both the phenyl and thiazole (B1198619) moieties. Systematic variations of these parts of the scaffold have led to the identification of key structural determinants for various biological activities, including cytotoxic, herbicidal, and cytokinin-like effects.

Impact of N-Phenyl Substituents on Activity Profiles

Substitutions on the N-phenyl ring have a profound effect on the biological activity profiles of this class of compounds. The electronic properties, size, and position of these substituents are critical in determining the potency and selectivity of the analogues.

Research has shown that for antitumor activity, the presence of specific substituents on the phenyl ring is crucial. For instance, compounds bearing a para-chloro or para-methyl group on the phenyl ring, in conjunction with a methyl group on the thiazole ring, have been noted for their antitumor properties. nih.gov The introduction of m,p-dimethyl substitution on the phenyl ring was also found to be essential for cytotoxic activity. nih.gov

In the context of cytokinin-like activity, halogen substitutions on the phenyl ring play a significant role. N-(3-fluorophenyl)-N′-(2-thiazolyl)urea was found to have the greatest activity at a concentration of 10 μM, while the N-(3-chlorophenyl) analogue was the most active across a range of concentrations. researchgate.net This highlights the positive influence of electron-withdrawing groups at the meta position for this particular activity.

The following table summarizes the observed effects of various N-phenyl substituents on the activity of N-phenyl-N'-2-thiazolylurea and related analogues.

| Phenyl Substituent | Observed Activity/Effect | Compound Series | Reference |

| p-Chloro / p-Methyl | Crucial for antitumor activity | Thiazole derivatives | nih.gov |

| m,p-Dimethyl | Essential for cytotoxic activity | Thiazole derivatives | nih.gov |

| 3-Fluoro | High cytokinin-like activity | N-Phenyl-N'-2-thiazolylureas | researchgate.net |

| 3-Chloro | Most active cytokinin-like substance | N-Phenyl-N'-2-thiazolylureas | researchgate.net |

| 4-Nitro | Highest cytotoxic activity (SKNMC cells) | N-Phenyl-2-p-tolylthiazole-4-carboxamides | nih.gov |

| 3-Nitro | Detrimental to cytotoxic activity (SKNMC cells) | N-Phenyl-2-p-tolylthiazole-4-carboxamides | nih.gov |

| Unsubstituted Phenyl | Exhibited considerable herbicidal activity | Phenylurea derivative of 2-aminothiazole (B372263) | researchgate.net |

Role of Thiazole Ring Modifications in Activity

The thiazole ring is a cornerstone of the molecular architecture of these compounds, and modifications to this heterocycle significantly alter their biological profiles. The integrity of the thiazole ring itself often proves essential for activity.

In antitubercular agent development, the thiazole core was found to be highly sensitive to change. plos.org Isosteric replacement of the thiazole with scaffolds such as thiadiazole, oxadiazole, pyrimidine, or pyrazole (B372694) led to a complete loss of activity against M. tuberculosis. plos.org This underscores the unique and critical contribution of the thiazole ring to the compound's mechanism of action. Furthermore, for antitubercular activity, a 2-pyridyl moiety at the C-4 position of the thiazole ring was determined to be essential. plos.org

In other studies focusing on cytotoxic activity, the thiazole ring, in combination with a 1,3,4-thiadiazole (B1197879) ring, was identified as a key requirement. nih.gov Modifications at other positions of the thiazole ring have also been explored. For example, replacing an N,N-dimethyl group with a simple methyl group on the thiazole moiety was found to be crucial for the antitumor activity of certain analogues. nih.gov The structural pattern of thiazole derivatives is often focused on the substitution at positions 2, 4, and 5 to generate new molecules with potent biological activities. analis.com.myresearchgate.net The thiazole nucleus is a common feature in numerous pharmacologically important molecules, highlighting its importance as a scaffold in drug design. researchgate.netfabad.org.tr

The data below illustrates the importance of the thiazole moiety.

| Thiazole Modification | Observed Activity/Effect | Compound Series | Reference |

| Isosteric Replacement (Thiadiazole, Oxadiazole, Pyrimidine, Pyrazole) | Total loss of anti-tubercular activity | 2-Aminothiazoles | plos.org |

| 4-(Pyridin-2-yl) Substituent | Essential for anti-tubercular activity | 2-Aminothiazoles | plos.org |

| Replacement of N,N-dimethyl with Methyl | Crucial for antitumor activity | Thiazole derivatives | nih.gov |

| Intact Thiazole Ring | Essential requirement for cytotoxic activity | Thiazole-thiadiazole analogues | nih.gov |

Comparative SAR of Urea (B33335) and Thiourea (B124793) Derivatives

The linker connecting the phenyl and thiazole rings, typically a urea or thiourea group, is a significant determinant of biological activity. Comparative studies of N-phenyl-N'-2-thiazolylurea and its thiourea counterparts reveal that the choice between an oxygen (urea) or sulfur (thiourea) atom can dramatically influence potency and the type of activity observed.

In general, for cytokinin-like activity, urea derivatives containing a 2-thiazole ring were found to be more active than the corresponding thiourea derivatives. researchgate.net Similarly, for a series of potential anti-tuberculosis agents, the unmodified urea moiety was preferred for optimal activity, with the introduction of a thiourea leading to an 80-fold decrease in potency. nih.gov

In contrast, for certain anticancer applications, the thiourea linkage has proven superior. In a series of 1-aryl-3-(pyridin-2-yl) substituted compounds, the thiourea derivatives were more active than their urea analogues. biointerfaceresearch.com One notable example is 1,3-bis(4-(trifluoromethyl)phenyl)thiourea, which was significantly more effective in reducing the proliferation of the A549 lung cancer cell line (IC₅₀ of 0.2 µM) compared to its urea counterpart (IC₅₀ of 22.8 µM). biointerfaceresearch.com

However, this preference is not universal. In a study of derivatives designed as antiglycation agents, compounds bearing halogen atoms were the most active, with no significant preference observed between the urea and thiourea function. researchgate.net This indicates that the relative contribution of the urea versus thiourea linker can be highly dependent on the specific biological target and the substitution patterns elsewhere in the molecule.

The following table compares the activities of urea and thiourea derivatives.

| Linker Type | Favored Activity | Observation | Reference |

| Urea | Cytokinin-like Activity | Urea derivatives were more active than thioureas. | researchgate.net |

| Urea | Anti-tuberculosis Activity | Replacing urea with thiourea caused an 80-fold decrease in activity. | nih.gov |

| Thiourea | Anticancer Activity (Breast Cancer) | Thiourea derivatives were more active than corresponding ureas. | biointerfaceresearch.com |

| Thiourea | Anticancer Activity (Lung Cancer) | Thiourea derivative was >100-fold more potent than its urea analogue. | biointerfaceresearch.com |

| Urea or Thiourea | Antiglycation Activity | No preference observed for halogenated derivatives. | researchgate.net |

Ligand-Target Interaction Analysis in SAR Contexts

Understanding the structure-activity relationships of N-phenyl-N'-2-thiazolylurea analogues at a molecular level requires an analysis of their interactions with biological targets. frontiersin.org Molecular modeling, docking, and other computational techniques are invaluable tools for rationalizing the observed SAR data and guiding the design of more potent and selective compounds. plos.orgnih.gov

The binding of these ligands is typically driven by a combination of weak bonding interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. frontiersin.org The N-phenyl ring, for instance, can participate in crucial hydrophobic and π-stacking interactions within a receptor's binding pocket. biorxiv.org The nature and position of substituents on this ring can modulate these interactions, explaining the significant impact on activity detailed in section 4.1.1.

Molecular docking studies on related urea and thiourea derivatives have provided insights into their binding modes. For example, docking of a disulfide-bridged N-phenylurea derivative into the binding pocket of E. faecalis β-ketoacyl acyl carrier protein synthase III revealed key hydrogen bond and hydrophobic interactions. researchgate.net Similarly, the interaction of a thiourea derivative with the HER2 protein has been visualized, providing a structural basis for its anticancer activity. biointerfaceresearch.com

In the case of N-phenyl aromatic amides designed as xanthine (B1682287) oxidase inhibitors, molecular docking and dynamics simulations have rationalized their high binding affinity by identifying strong interactions with specific amino acid residues such as Glu1261, Arg880, and Thr1010. nih.gov These studies highlight the importance of the amide linker and the substituted phenyl ring in anchoring the inhibitor within the enzyme's active site. The urea or thiourea group in N-phenyl-N'-2-thiazolylurea analogues is a key pharmacophoric feature, often forming critical hydrogen bonds with the target protein, which is a common interaction pattern for this functional group. researchgate.net The thiazole ring can also form important interactions, and its necessity for activity in many cases suggests it plays a vital role in ligand recognition and binding.

Mechanistic Studies at the Molecular and Cellular Level for N Phenyl N 2 Thiazolylurea

Enzyme Modulation and Inhibition Mechanisms

N-Phenyl-N'-2-thiazolylurea derivatives have demonstrated significant inhibitory effects on several classes of enzymes through diverse mechanisms. These interactions are crucial to their observed biological effects.

N-Phenyl-N'-2-thiazolylurea is a recognized inhibitor of dopamine (B1211576) β-hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine. nih.govwikipedia.org Its inhibitory action on this enzyme has been documented in vivo. nih.gov

Furthermore, the thiourea (B124793) derivative, 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), affects melanogenesis through a dual-action mechanism on tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. nih.gov PTTU decreases melanin production by directly inhibiting the catalytic activity of tyrosinase in normal human epidermal melanocytes. nih.gov In addition to direct enzymatic inhibition, PTTU reduces the protein levels of tyrosinase by accelerating its degradation through the ubiquitin-dependent proteasome pathway, without affecting its mRNA expression. nih.gov This dual mechanism, targeting both enzyme activity and stability, makes it an effective modulator of melanin biosynthesis. nih.gov

Table 1: Inhibition of Specific Enzymes by N-Phenyl-N'-2-Thiazolylurea and Derivatives

| Compound Derivative | Target Enzyme | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-Phenyl-N'-2-thiazolylurea (U-14,624) | Dopamine β-Hydroxylase (DBH) | Inhibition of enzyme activity in vivo. | Antagonist of dopamine β-hydroxylase. | nih.gov |

| 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) | Tyrosinase | Decreased melanin biosynthesis and inhibition of catalytic activity. | Direct inhibition of enzyme activity and acceleration of enzyme degradation via the ubiquitin-proteasome pathway. | nih.gov |

Derivatives of N-Phenyl-N'-2-thiazolylurea have been investigated for their potential as kinase inhibitors. A series of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas were synthesized and evaluated for anti-inflammatory activity, which is often linked to kinase signaling pathways. nih.gov Molecular docking studies of these compounds revealed interactions consistent with those of traditional type II p38 kinase inhibitors. nih.gov The interactions were observed in the DFG-out (Asp-Phe-Gly-out) active site of the kinase, a conformation typically targeted by type II inhibitors. nih.gov Similarly, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related, were identified as potent inhibitors of Aurora A and Aurora B kinases. researchgate.netnih.gov The potency of these compounds correlated with substitution at the aniline (B41778) para-position. nih.gov

Table 2: Kinase Inhibition by N-Phenyl-N'-2-Thiazolylurea Derivatives

| Compound Class | Target Kinase | Mechanism/Interaction Site | Reference |

|---|---|---|---|

| N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas | p38 Kinase | Interaction with the DFG-out active site. | nih.gov |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A and B Kinases | Potent, direct inhibition. | researchgate.netnih.gov |

The potential for N-Phenyl-N'-2-thiazolylurea derivatives to inhibit viral enzymes has been explored, particularly focusing on reverse transcriptase (RT), a key enzyme in retroviruses like HIV. nih.gov The phenylethylthiazolylthiourea (PETT) series of compounds are non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show high potency against HIV-1 RT. nih.gov Certain members of the PETT series also demonstrate the ability to inhibit HIV-2 RT. nih.gov Mechanistic studies have shown that these compounds act as noncompetitive inhibitors with respect to the dGTP substrate for both HIV-1 and HIV-2 RTs. nih.gov This suggests they bind to an allosteric site on the enzyme, rather than the active site where the nucleotide substrate binds, causing a conformational change that impedes the enzyme's function. nih.govplos.org

Table 3: Reverse Transcriptase Inhibition by Phenylthiazolylthiourea Derivatives

| Compound Series | Target Enzyme | Inhibition Mechanism | Reference |

|---|---|---|---|

| Phenylethylthiazolylthiourea (PETT) | HIV-1 and HIV-2 Reverse Transcriptase | Noncompetitive inhibition with respect to dGTP substrate, indicating binding to an allosteric site. | nih.gov |

Interaction with Cellular Processes

Beyond direct enzyme inhibition, N-Phenyl-N'-2-thiazolylurea and its analogs interact with broader cellular processes, demonstrating effects on physiological pathways in both plants and animals.

Phenylurea derivatives, including those with a thiazole (B1198619) ring, are known to exhibit significant plant growth-regulating activity. researchgate.net Many of these compounds possess cytokinin-like properties, influencing plant growth and development in a manner similar to natural cytokinins like zeatin. researchgate.netpsu.edu The activity of these synthetic compounds is often assessed using bioassays such as the chlorophyll (B73375) level determination test, as cytokinins can influence chlorophyll content. researchgate.netnih.gov Studies on N-phenylurea derivatives have shown that the heterocyclic portion of the molecule is critical for its cytokinin-like activity. researchgate.net For instance, ureas and thioureas containing a 2-thiazole ring have been noted for their activity. researchgate.net This activity can promote callus growth and induce organogenesis in plant tissue cultures, effects that are characteristic of cytokinins. semanticscholar.org

The compound can influence fundamental cellular pathways that control protein stability and cellular structure.

Ubiquitination: As mentioned previously, 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU) modulates the ubiquitin-proteasome system. nih.gov It accelerates the degradation of the tyrosinase enzyme specifically through this pathway. nih.gov Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often marking it for degradation by the proteasome. nih.govwikipedia.org By promoting the ubiquitination of tyrosinase, PTTU effectively reduces the cellular concentration of this enzyme, providing a mechanism for its biological effect on pigmentation that goes beyond simple enzyme inhibition. nih.gov

Microtubule Interactions: Currently, there is limited specific research available from the provided sources directly linking N-Phenyl-N'-2-thiazolylurea to interactions with microtubules. While other, structurally distinct phenyl-containing compounds have been investigated as microtubule-targeting agents, direct evidence for this specific interaction with N-Phenyl-N'-2-thiazolylurea is not detailed in the available literature. tmu.edu.tw

DNA Interaction Mechanisms

The interaction of small molecules with deoxyribonucleic acid (DNA) is a critical area of study in medicinal chemistry, as these interactions can lead to the modulation of cellular processes and form the basis for the therapeutic action of many drugs. For the compound N-Phenyl-N'-2-thiazolylurea, while direct studies on its DNA interaction are not extensively documented, the mechanistic insights can be inferred from research on structurally related thiazolyl-urea and phenylurea derivatives. The primary mechanisms by which such compounds may interact with DNA include groove binding, intercalation, and covalent binding, potentially leading to DNA damage and fragmentation. researchgate.net

Molecular docking studies on various thiazolyl-urea derivatives have suggested potential interactions with DNA gyrase, an enzyme crucial for DNA replication and repair. researchgate.net This interaction implies that these compounds might inhibit bacterial growth by interfering with the enzyme's function. The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site. orientjchem.org

Research on bis-acyl-thiourea derivatives, which share the core urea (B33335) structure, has provided further evidence of direct DNA binding. mdpi.com Spectroscopic and electrochemical analyses of these compounds in the presence of DNA have indicated the formation of stable compound-DNA adducts. mdpi.com Molecular docking simulations for these derivatives have elucidated the specific interactions at the molecular level, as detailed in the table below.

| Compound Class | Interaction Type | Interacting Groups | DNA Target | Reference |

| Bis-acyl-thiourea | Hydrogen Bonding | –S and –O atoms of the ligand | DNA base pairs (e.g., DCA3, DGA4) | mdpi.com |

| Bis-acyl-thiourea | Hydrophobic Interactions | Phenyl rings of the ligand | Grooves of the DNA helix | mdpi.com |

| Thiazolyl-urea | Not specified | Not specified | DNA gyrase subunit B | researchgate.net |

These studies collectively suggest that N-Phenyl-N'-2-thiazolylurea likely interacts with DNA through a combination of non-covalent interactions. The planar phenyl and thiazole rings could facilitate intercalation between DNA base pairs, while the urea moiety can act as a hydrogen bond donor and acceptor, promoting binding within the DNA grooves. Such interactions can induce conformational changes in the DNA, potentially leading to DNA damage and the activation of apoptotic pathways in cancer cells. researchgate.net

Allosteric Modulation and Binding Site Characterization

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site. rsc.org This binding event induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand. Allosteric modulators can be positive (PAMs), negative (NAMs), or silent/neutral (SAMs), depending on whether they enhance, inhibit, or have no effect on the orthosteric ligand's function, respectively. The phenylurea scaffold, a key feature of N-Phenyl-N'-2-thiazolylurea, has been identified in several classes of allosteric modulators.

Research has shown that diarylurea derivatives can act as allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.govnih.govacs.org Structure-activity relationship (SAR) studies on these compounds have revealed that modifications to the phenyl rings and the urea linker can significantly impact their modulatory activity. For instance, the introduction of a thiophene (B33073) ring in place of a phenyl ring in some diarylurea series led to compounds with improved or comparable potencies in functional assays. nih.gov These findings highlight the potential for the thiazole ring in N-Phenyl-N'-2-thiazolylurea to play a crucial role in its allosteric activity.

The table below summarizes the allosteric modulatory effects of some phenylurea derivatives on the CB1 receptor.

| Compound Derivative | Modulation Type | Effect | Reference |

| Amino-phenyl-urea (SN15b) | Positive Allosteric Modulator (PAM) | Increased the binding affinity of the orthosteric ligand CP55,940 | nih.gov |

| Biphenyl-urea (SC4a) | Negative Allosteric Modulator (NAM) | Significantly inhibited the response produced by CP55,940 | nih.gov |

| 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) | Negative Allosteric Modulator (NAM) | Antagonized the activity of the agonist CP55,940 | acs.org |

Furthermore, phenylurea-based molecules have been developed as covalent-allosteric inhibitors of the protein kinase Akt. rsc.org These inhibitors bind to an allosteric site, leading to a conformational change that locks the kinase in an inactive state. This demonstrates that the phenylurea scaffold is not limited to modulating receptors but can also target enzymes through allosteric mechanisms.

The characterization of the allosteric binding site for these phenylurea derivatives often involves a combination of mutagenesis studies, photoaffinity labeling, and computational modeling. For the CB1 receptor, the allosteric binding site is believed to be located in a pocket distinct from the orthosteric cannabinoid binding site. The binding of the allosteric modulator can influence the conformation of the orthosteric site, thereby affecting the binding and signaling of the endogenous ligand.

Given the structural similarities, it is plausible that N-Phenyl-N'-2-thiazolylurea could function as an allosteric modulator for various G protein-coupled receptors (GPCRs) or other protein targets. The phenyl and thiazole rings could engage in hydrophobic and aromatic interactions within an allosteric pocket, while the urea group could form key hydrogen bonds with amino acid residues. The specific nature of its modulatory effect (PAM, NAM, or SAM) would depend on the specific protein target and the precise conformational changes induced upon binding.

Advanced Applications and Functional Properties of N Phenyl N 2 Thiazolylurea in Research

Agrochemical Research Applications

In the field of agrochemicals, N-phenyl-N'-2-thiazolylurea and its analogues have demonstrated significant biological activity, functioning as both herbicides and plant growth regulators.

N-phenyl-N'-2-thiazolylurea is recognized for its herbicidal properties. Research into phenylurea derivatives indicates that their mode of action is often multifaceted, primarily involving the disruption of fundamental physiological processes in plants.

One of the principal herbicidal mechanisms is the inhibition of photosynthesis. Phenylureas are known to interfere with the photosynthetic electron transport chain. Specifically, they can block the binding of plastoquinone (B1678516) at the Q(_B) site of the D1 protein in photosystem II (PSII). This disruption halts electron flow, leading to the inhibition of CO(_2) fixation and the production of ATP and NADPH, which are essential for plant growth. The subsequent build-up of highly reactive oxygen species causes rapid cellular damage, leading to chlorosis, necrosis, and eventual plant death.

Another significant mechanism involves the inhibition of key enzymes essential for plant survival. Research has identified protoporphyrinogen (B1215707) oxidase (PPO) as a primary target for many N-phenyl heterocyclic herbicides. chimia.ch PPO is a crucial enzyme in the biosynthesis pathway of both chlorophyll (B73375) and heme. nih.gov Its inhibition leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, generates singlet oxygen, a highly destructive molecule that causes rapid membrane damage and cell death. chimia.chnih.gov

Furthermore, the herbicidal activity of N-phenyl-N'-2-thiazolylurea derivatives can be attributed to hormonal imbalances. The closely related and widely studied compound Thidiazuron (TDZ) is known to interfere with the transport and synthesis of auxins, a class of plant hormones that regulate growth and development. horizonepublishing.com By inhibiting auxin activity, these compounds can trigger the formation of an abscission zone at the base of the leaves, leading to defoliation and ultimately inhibiting plant growth. horizonepublishing.comnih.gov The herbicidal effect is dose-dependent; at appropriate concentrations and application times, these compounds can cause a complete cessation of growth. wikipedia.org Structure-activity relationship studies have revealed that modifications to the molecule, such as the introduction of alkyl groups, can markedly increase the herbicidal activity. sciencepublishinggroup.com For instance, the phenylurea derivative of 2-aminothiazole (B372263) has demonstrated herbicidal activity 1.7 times greater than the commercial herbicide diuron (B1670789) in tests on wheat and cucumber seedlings. researchgate.net

Beyond their herbicidal effects at higher concentrations, N-phenyl-N'-2-thiazolylurea and its analogues exhibit potent plant growth-regulating properties, specifically acting as cytokinins. ias.ac.in Cytokinins are a class of plant hormones that promote cell division (cytokinesis) and are involved in numerous developmental processes, including cell differentiation, shoot proliferation, and the delay of senescence. ias.ac.in Phenylurea-type compounds represent one of the most significant groups of synthetic, non-purine cytokinins. sciencepublishinggroup.combas.bg

The cytokinin-like activity of N-phenyl-N'-2-thiazolylurea is attributed to its ability to mimic natural cytokinins, likely by interacting with cytokinin receptors. This interaction triggers a signaling cascade that stimulates cell division and differentiation in plant tissues. ias.ac.in This property is extensively utilized in plant tissue culture for the regeneration of plants from explants. nih.gov For example, Thidiazuron (TDZ), a thiadiazole-containing phenylurea, is highly effective at inducing shoot organogenesis at low concentrations and somatic embryogenesis at higher concentrations in a wide range of plant species. nih.govbohrium.comnih.gov

Structure-activity studies have provided insights into the molecular requirements for this cytokinin-like activity.

The Heterocyclic Ring: The presence of a thiazole (B1198619) ring generally confers higher activity compared to other heterocyclic systems like a furan (B31954) ring. sciencepublishinggroup.comresearchgate.net

The Urea (B33335) Bridge: An intact -NH-CO-NH- urea bridge is considered essential for exhibiting cytokinin activity. bas.bg

Phenyl Ring Substitution: The substitution pattern on the phenyl ring significantly influences activity. An unsubstituted phenyl ring or the presence of electronegative substituents like fluorine (F) or chlorine (Cl) at the meta-position tends to increase cytokinin-like activity. sciencepublishinggroup.comresearchgate.net

The table below summarizes research findings on the cytokinin-like activity of various N-phenyl-N'-2-thiazolylurea derivatives and related compounds.

| Compound | Bioassay | Key Finding | Reference |

|---|---|---|---|

| N-(3-fluorophenyl)-N′-(2-thiazolyl)urea | Radish cotyledon enlargement | Possessed the greatest cytokinin-like activity at a concentration of 10 μM in the tested series. | researchgate.net |

| N-(3-chlorophenyl)-N′-(2-thiazolyl)urea | Betacyanin synthesis & cotyledon enlargement | The most active cytokinin-like substance across the entire concentration range tested. | researchgate.net |

| Thidiazuron (TDZ) | African violet tissue culture | Induces de novo shoot organogenesis at low concentrations and somatic embryogenesis at higher concentrations. | nih.govbohrium.com |

| Thidiazuron (TDZ) | Phaseolus lunatus callus bioassay | Demonstrated higher activity than the natural cytokinin zeatin. | semanticscholar.org |

| General Thiazolyl Ureas | General cytokinin bioassays | Ureas containing a 2-thiazole ring were generally more active than those with a 2-furfuryl residue. | sciencepublishinggroup.comresearchgate.net |

Materials Science and Engineering Implications

The structural attributes of N-phenyl-N'-2-thiazolylurea also make it a molecule of interest in materials science for the development of novel functional materials.

Heterocyclic compounds are fundamental building blocks in organic synthesis, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials like organic semiconductors. ossila.com N-phenyl-N'-2-thiazolylurea, possessing a reactive urea linkage and multiple functional sites on its aromatic and heterocyclic rings, serves as a versatile scaffold for constructing more complex molecular architectures. bas.bg

The synthesis of derivatives often involves modifications at the urea nitrogen atoms or substitutions on the phenyl and thiazole rings, allowing for the fine-tuning of the molecule's chemical and physical properties. nih.gov This adaptability makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery and materials development.

Furthermore, the molecule is a potential monomer for the synthesis of novel polymers. libretexts.org The presence of reactive N-H groups and the aromatic systems allows it to participate in polymerization reactions, such as polycondensation. researchgate.net Modern polymerization techniques like Direct Heteroarylation Polymerization (DHAP) are particularly suited for creating conjugated polymers from heterocyclic monomers for applications in optoelectronics. gatech.edu Polymers incorporating the N-phenyl-N'-2-thiazolylurea moiety could exhibit unique properties, such as enhanced thermal stability, specific recognition capabilities, or interesting electronic characteristics, derived from the combination of the urea, phenyl, and thiazole units in a repeating structure.

A significant application of urea, thiourea (B124793), and their heterocyclic derivatives in materials engineering is the prevention of metal corrosion, particularly for steel in acidic environments. tandfonline.comuobaghdad.edu.iqgrnjournal.us N-phenyl-N'-2-thiazolylurea and its sulphur-containing analogue, N-phenyl-N'-(1,3-thiazol-2-yl)thiourea, are promising corrosion inhibitors. sigmaaldrich.com

The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov This adsorption occurs through several interaction points:

Heteroatoms: The nitrogen and sulfur atoms in the urea/thiourea bridge and the thiazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. nih.gov

Aromatic Ring: The π-electrons of the phenyl and thiazole rings provide another avenue for adsorption onto the metal surface. nih.gov

Hydrophobic Barrier: Once adsorbed, the organic molecules form a dense, hydrophobic film that repels corrosive aqueous species. researchgate.net

Studies on closely related compounds have demonstrated high efficacy. For example, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea, a structural analogue, achieved a corrosion inhibition efficiency of 93.9% for mild steel in a 1 M HCl solution. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption model, indicating the formation of a monolayer on the metal surface. researchgate.netbohrium.com

| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea | Mild Steel | 1 M HCl | 93.9 | researchgate.net |

| N-(2-thiophenyl)-N'-phenyl thiourea | Mild Steel | HCl / H₂SO₄ | High (efficient anodic inhibitor) | researchgate.net |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | Steel | 1.0 M HCl | >95 (at 60 °C) | nih.gov |

| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide | Mild Steel | 1 N HCl | 91.49 | bohrium.com |

The electronic structure of N-phenyl-N'-2-thiazolylurea suggests its potential for use in advanced optical materials and chemical sensors. tandfonline.com Organic molecules with electron-donating and electron-accepting groups linked by a π-conjugated system are known to exhibit significant nonlinear optical (NLO) properties. nih.govrsc.org In N-phenyl-N'-2-thiazolylurea, the phenyl group can act as an electron donor and the thiazole ring as an electron-withdrawing or π-deficient system, creating an intramolecular charge-transfer character that is favorable for NLO activity. Materials with high NLO responses are critical for applications in optoelectronics, such as optical switching and frequency conversion. nih.gov

In the realm of sensor technology, the molecule's ability to interact with other chemical species through its heteroatoms and aromatic systems makes it a candidate for use as a recognition element in optical sensors. presens.de An optical sensor operates by transducing a chemical binding event into a measurable optical signal, such as a change in absorbance, fluorescence, or color. rsc.org For instance, the coordination of metal ions to the nitrogen or sulfur atoms of the thiazolylurea moiety could perturb the molecule's electronic structure, leading to a detectable change in its UV-visible absorption or fluorescence spectrum. This would allow for the sensitive and selective detection of specific analytes. While direct research on N-phenyl-N'-2-thiazolylurea for these applications is nascent, studies on similar heterocyclic and urea-based compounds provide a strong theoretical and empirical basis for its potential in these high-tech fields. tandfonline.commetall-mater-eng.com

Precursors for Chemical Synthesis

While specific, extensively documented examples of N-Phenyl-N'-2-thiazolylurea acting as a direct precursor in multi-step organic syntheses are limited in readily available literature, its chemical architecture makes it a molecule of significant interest for the generation of more complex heterocyclic systems. The structure contains several reactive sites—the nucleophilic nitrogen atoms of the urea bridge, the aromatic phenyl group, and the thiazole ring—that can serve as handles for further chemical modification and cyclization reactions.

Research into analogous compounds, particularly N-substituted thioureas and other thiazole derivatives, provides a clear indication of the synthetic potential of the N-Phenyl-N'-2-thiazolylurea scaffold. Urea derivatives are known to engage in various transformations, with the nitrogen atoms of the urea moiety acting as nucleophiles in reactions like electrophilic substitution. evitachem.com

A notable synthetic application for analogous structures is the acid-catalyzed cyclization of N-(2-hydroxyethyl)thioureas to form 2-amino-4,5-dihydrothiazoles. nih.gov This transformation demonstrates how the core structure can be used to build new heterocyclic rings. The reaction proceeds via an SN2-like mechanism, where the thiol group, formed by tautomerization of the thiourea, attacks the carbon bearing the hydroxyl group, leading to intramolecular cyclization and the formation of the dihydrothiazole ring. nih.gov This established pathway suggests a potential synthetic route for derivatives of N-Phenyl-N'-2-thiazolylurea, should it be functionalized with appropriate groups.

The following table details the synthesis of various 2-amino-4,5-dihydrothiazole derivatives from their corresponding N-substituted-N'-(2-hydroxyethyl)thiourea precursors, illustrating a key synthetic transformation for which the core structure of N-Phenyl-N'-2-thiazolylurea is relevant.

| Precursor (N-substituted-N'-(2-hydroxyethyl)thiourea) | Reaction Conditions | Product (2-(substituted-amino)-4,5-dihydrothiazole) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzyl-N'-(2-hydroxyethyl)thiourea | HBr, 100°C, 2h | 2-(Benzylamino)-4,5-dihydrothiazole | 85 | nih.gov |

| N-(4-Methoxybenzyl)-N'-(2-hydroxyethyl)thiourea | HBr, 100°C, 2h | 2-((4-Methoxybenzyl)amino)-4,5-dihydrothiazole | 87 | nih.gov |

| N-(3-Aminomethylphenyl)-N'-(2-hydroxyethyl)thiourea | HBr, 100°C, 2h | 2-((3-Aminomethyl)phenylamino)-4,5-dihydrothiazole | 70 | nih.gov |

| N-(4-Fluorobenzyl)-N'-(2-hydroxyethyl)thiourea | HBr, 100°C, 2h | 2-((4-Fluorobenzyl)amino)-4,5-dihydrothiazole | 79 | nih.gov |

Furthermore, the N-thiazolyl group is a key component in the synthesis of more complex fused-ring systems. For instance, research has demonstrated the synthesis of novel N-thiazolyl-1H-indazoles through a copper-catalyzed intramolecular N-arylation of specially prepared o-chlorinated arylhydrazones. beilstein-journals.orgnih.gov In these reactions, a new five-membered ring is fused onto an existing aromatic system, with the N-thiazolyl group being a crucial substituent on the resulting indazole core. beilstein-journals.orgnih.gov While this method does not use N-Phenyl-N'-2-thiazolylurea as the starting material, it highlights the value and compatibility of the N-thiazolyl moiety in advanced cyclization strategies aimed at producing pharmacologically interesting compounds. nih.gov

These examples from related compounds underscore the potential of N-Phenyl-N'-2-thiazolylurea as a valuable precursor. Its structure provides a robust scaffold that can be elaborated upon to create a diverse range of heterocyclic derivatives for further investigation in medicinal and materials chemistry.

Advanced Analytical Methodologies for Characterization and Detection of N Phenyl N 2 Thiazolylurea

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for the isolation and quantification of N-Phenyl-N'-2-Thiazolylurea from complex matrices. High-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), and liquid chromatography-mass spectrometry (LC-MS/MS) offer distinct advantages in terms of resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of phenylurea compounds due to their thermal instability, which often makes gas chromatography unsuitable. newpaltz.k12.ny.us For the analysis of N-Phenyl-N'-2-Thiazolylurea, a reversed-phase HPLC method is typically employed.

A standard HPLC system for the analysis of related phenylurea herbicides involves a C18 column and detection using a Diode Array Detector (DAD) or a post-column photolysis and derivatization (PPD) detector system. nih.gov The mobile phase commonly consists of a gradient mixture of acetonitrile and water. nih.gov The DAD allows for monitoring at multiple wavelengths, with 245 nm being a common choice for phenylurea compounds. nih.gov While a specific HPLC method for N-Phenyl-N'-2-Thiazolylurea is not extensively documented in publicly available literature, a method can be extrapolated from established protocols for similar analytes.

Table 1: Illustrative HPLC Parameters for N-Phenyl-N'-2-Thiazolylurea Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | Initial: 75% A, 25% BFinal: 25% A, 75% B (over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 210-400 nm (Monitoring at ~245 nm) |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and would require optimization for the specific analysis of N-Phenyl-N'-2-Thiazolylurea.

The retention time of N-Phenyl-N'-2-Thiazolylurea would be influenced by the exact gradient profile, column chemistry, and temperature. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of a pure standard.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of various compounds, including urea (B33335) derivatives. This technique provides the advantage of parallel analysis of multiple samples on a single plate.

For the analysis of urea derivatives, HPTLC plates coated with silica gel 60 F254 are commonly used. A suitable mobile phase for the separation of N-Phenyl-N'-2-Thiazolylurea would likely consist of a mixture of a non-polar solvent and a more polar solvent to achieve appropriate migration and separation from potential impurities. Visualization of the separated spots can be achieved under UV light (at 254 nm) due to the UV-absorbing nature of the phenyl and thiazole (B1198619) rings. Densitometric scanning can then be used for quantification.

Table 2: General HPTLC System for the Analysis of Urea Derivatives

| Parameter | Description |

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Mobile Phase | e.g., Toluene : Ethyl Acetate (in varying ratios) |

| Chamber Saturation | 20 minutes with mobile phase vapor |

| Application | 5 µL of sample and standard solutions |

| Development Distance | 8 cm |

| Drying | Air-dried plate |

| Detection | UV irradiation at 254 nm |

| Quantification | Densitometric scanning |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity for the detection and quantification of N-Phenyl-N'-2-Thiazolylurea, especially in complex matrices. This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.

In an LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source. The ESI source ionizes the molecule, usually forming a protonated molecule [M+H]+ in positive ion mode. This precursor ion is then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole.

The fragmentation of N,N'-substituted ureas in ESI-MS/MS often involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov For N-Phenyl-N'-2-Thiazolylurea, characteristic fragmentation pathways would be expected. The protonated molecule would likely fragment to produce ions corresponding to the phenyl isocyanate cation and the 2-aminothiazole (B372263) cation, among others.

Table 3: Predicted LC-MS/MS Transitions for N-Phenyl-N'-2-Thiazolylurea

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Description |

| [M+H]+ | [C6H5NCO+H]+ | [C3H4N2S+H]+ | Fragmentation of the urea linkage |

| [M+H]+ | [C6H5NH3]+ | Cleavage yielding the aniline (B41778) cation | |

| [M+H]+ | [C3H3N2S]+ | Fragmentation of the thiazole ring |

Note: The exact m/z values would depend on the elemental composition of the fragments. These transitions are predicted based on common fragmentation patterns of related compounds.

The use of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of N-Phenyl-N'-2-Thiazolylurea. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy offer insights into the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural determination of organic molecules. Both ¹H and ¹³C NMR spectra provide crucial information about the connectivity and chemical environment of atoms within the N-Phenyl-N'-2-Thiazolylurea molecule.

The ¹H NMR spectrum would exhibit distinct signals for the protons on the phenyl and thiazole rings, as well as the N-H protons of the urea linkage. The chemical shifts of the aromatic protons would be influenced by their position relative to the urea group and the sulfur and nitrogen atoms of the thiazole ring. The N-H protons would likely appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum would show resonances for all the unique carbon atoms in the molecule, including the carbonyl carbon of the urea group, which typically appears in the range of 150-160 ppm. The chemical shifts of the aromatic and heterocyclic carbons provide further confirmation of the structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Phenyl-N'-2-Thiazolylurea in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Urea C=O | - | ~153 |

| Phenyl C1 | - | ~139 |

| Phenyl C2, C6 | ~7.5 (d) | ~118 |

| Phenyl C3, C5 | ~7.3 (t) | ~129 |

| Phenyl C4 | ~7.0 (t) | ~122 |

| Thiazole C2' | - | ~158 |

| Thiazole C4' | ~7.2 (d) | ~138 |

| Thiazole C5' | ~6.9 (d) | ~108 |

| Phenyl-NH | ~8.7 (s) | - |

| Thiazole-NH | ~10.5 (s) | - |

Note: These are predicted values based on data for phenylurea and thiazole derivatives and may vary from experimental values. chemicalbook.comipb.pt Coupling constants (J) would provide additional structural information.

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the complete and unambiguous assignment of all proton and carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific functional groups and skeletal vibrations.

The IR spectrum of N-Phenyl-N'-2-Thiazolylurea would be dominated by strong absorptions corresponding to the N-H and C=O stretching vibrations of the urea moiety. The N-H stretching vibrations typically appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is expected to be a strong band around 1640-1680 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II and III bands) would also be present in the fingerprint region. Vibrations associated with the phenyl and thiazole rings, such as C-H and C=C stretching, will also be observed. researchgate.net

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric stretching of the aromatic rings would be expected to give strong signals in the Raman spectrum.

Table 5: Characteristic IR and Raman Vibrational Frequencies for N-Phenyl-N'-2-Thiazolylurea

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H Stretching | 3200 - 3400 | Strong, Broad | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium | Strong |

| C=O Stretching (Amide I) | 1640 - 1680 | Strong | Medium |

| N-H Bending / C-N Stretching (Amide II) | 1550 - 1620 | Medium | Weak |

| Aromatic C=C Stretching | 1450 - 1600 | Medium | Strong |

| C-N Stretching (Amide III) | 1200 - 1300 | Medium | Medium |

| Thiazole Ring Vibrations | 1300 - 1500 | Medium | Medium |

Note: These are general ranges and the exact positions of the bands can be influenced by intermolecular interactions in the solid state. researchgate.netscirp.org

The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of N-Phenyl-N'-2-Thiazolylurea, which is valuable for its identification and for studying its molecular structure and bonding.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule like N-Phenyl-N'-2-Thiazolylurea. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The specific wavelengths at which a molecule absorbs light are characteristic of the types of electrons and structural groups (chromophores) it contains. shu.ac.uk

In N-Phenyl-N'-2-Thiazolylurea, the primary chromophores are the phenyl ring, the thiazole ring, and the urea moiety. These groups contain π electrons in double bonds and non-bonding (n) electrons on heteroatoms (Nitrogen, Oxygen, and Sulfur). The absorption of UV radiation by this molecule is primarily due to two types of electronic transitions: π → π* and n → π*. pharmatutor.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with unsaturated systems like the phenyl and thiazole rings. These transitions are generally high-energy, occurring at shorter wavelengths, and have high molar absorptivities (ε), resulting in intense absorption bands. shu.ac.uk

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen, oxygen, and sulfur atoms in the urea and thiazole moieties) is promoted to a π* antibonding orbital. pharmatutor.orguzh.ch Compared to π → π* transitions, n → π* transitions require less energy and thus occur at longer wavelengths. libretexts.org They are "forbidden" transitions, leading to significantly lower molar absorptivities and less intense absorption bands. pharmatutor.org

The UV-Visible spectrum of N-Phenyl-N'-2-Thiazolylurea is expected to show a complex absorption band resulting from the superposition of these different transitions. shu.ac.uk The solvent used to dissolve the sample can also influence the spectrum. Increasing solvent polarity typically causes a shift to shorter wavelengths (a blue shift) for n → π* transitions and a shift to longer wavelengths (a red shift) for π → π* transitions. shu.ac.uk

Table 1: Expected Electronic Transitions for N-Phenyl-N'-2-Thiazolylurea

| Chromophore | Transition Type | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| Phenyl Ring | π → π* | Short (200-280 nm) | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| Thiazole Ring | π → π* | Short to Medium (230-300 nm) | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular mass and elucidating the structure of N-Phenyl-N'-2-Thiazolylurea. In MS, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragments are separated based on their mass-to-charge ratio (m/z).

The high-resolution mass spectrum provides the exact molecular mass of the compound, allowing for the determination of its elemental formula (C₁₀H₉N₃OS). The molecular ion peak for N-Phenyl-N'-2-Thiazolylurea would be expected at an m/z corresponding to its monoisotopic mass.

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pathways. The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. mdpi.com The fragmentation pattern provides a fingerprint that helps confirm the molecule's structure. For N-Phenyl-N'-2-Thiazolylurea, fragmentation is expected to occur at the weaker bonds, particularly the C-N bonds of the urea linkage.

Proposed key fragmentation pathways include:

Cleavage of the Urea Bridge: The molecule can fragment on either side of the urea carbonyl group. This can lead to the formation of a phenyl isocyanate radical cation and a 2-aminothiazole fragment, or a thiazolyl isocyanate fragment and an aniline radical cation.

Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo cleavage, often involving the loss of small neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (H₂CS). researchgate.net

Table 2: Proposed Mass Spectrometric Fragments of N-Phenyl-N'-2-Thiazolylurea

| m/z (Proposed) | Ion Formula | Proposed Structure/Origin |

|---|---|---|

| 219.05 | [C₁₀H₉N₃OS]⁺ | Molecular Ion ([M]⁺) |

| 119.01 | [C₇H₅NO]⁺ | Phenyl isocyanate radical cation |

| 100.02 | [C₃H₄N₂S]⁺ | 2-Aminothiazole radical cation |

| 93.06 | [C₆H₇N]⁺ | Aniline radical cation |

Computational Approaches in Analytical Method Development

Computational chemistry provides powerful tools that complement and guide the development of analytical methodologies for compounds like N-Phenyl-N'-2-Thiazolylurea. These approaches can predict spectroscopic properties, rationalize experimental findings, and optimize analytical conditions. nih.gov

In the context of UV-Visible spectroscopy, quantum mechanical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectrum. By calculating the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), TD-DFT can estimate the wavelengths of maximum absorption (λmax) for the principal electronic transitions (n → π* and π → π*). libretexts.org These theoretical spectra can be compared with experimental data to confirm peak assignments and understand the nature of the electronic excitations.

For mass spectrometry, computational methods can be used to model potential fragmentation pathways. By calculating the bond dissociation energies and the stability of potential fragment ions, it is possible to predict the most likely fragmentation patterns that will be observed experimentally. This is invaluable for interpreting complex mass spectra and confirming the structure of the parent molecule and its fragments.

Furthermore, computational approaches are instrumental in developing chromatographic separation methods. Molecular modeling can predict physicochemical properties such as solubility, polarity, and logP. Molecular dynamics simulations can be used to study the interactions between N-Phenyl-N'-2-Thiazolylurea and different stationary and mobile phases, helping to select the optimal conditions for techniques like High-Performance Liquid Chromatography (HPLC) before extensive laboratory work is undertaken. These computational studies provide insights that accelerate method development and lead to more robust and efficient analytical procedures. nih.gov

Environmental Transformation Pathways of N Phenyl N 2 Thiazolylurea

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For N-Phenyl-N'-2-Thiazolylurea, the primary abiotic degradation mechanisms are expected to be hydrolysis and photolysis.

The stability of the urea (B33335) linkage is a critical factor in its persistence. For some phenylurea herbicides, the hydrolysis rate is slow under neutral pH conditions but can be accelerated under acidic or alkaline conditions. The thiazole (B1198619) ring in N-Phenyl-N'-2-Thiazolylurea may also be susceptible to hydrolytic cleavage under certain environmental conditions, although this is less commonly reported for the core structure of related compounds.

Table 1: Potential Hydrolysis Products of Phenylurea Herbicides (General)

| Precursor Compound | Potential Hydrolysis Products |

|---|---|

| Phenylurea Herbicide | Substituted Aniline (B41778) |

| Corresponding Amine/Thiazole Derivative |

Note: This table represents generalized hydrolysis products for the phenylurea class of compounds due to a lack of specific data for N-Phenyl-N'-2-Thiazolylurea.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Phenylurea herbicides are known to undergo photolytic transformation in aqueous environments and on soil surfaces. The primary photochemical reactions for related compounds involve N-dealkylation and hydroxylation of the phenyl ring.

For N-Phenyl-N'-2-Thiazolylurea, it is hypothesized that exposure to sunlight could lead to the cleavage of the N-C bond in the urea linkage or modifications to the phenyl and thiazole rings. The presence of photosensitizers in the environment, such as humic substances, can accelerate the rate of photolytic degradation.

Biotransformation Processes

Biotransformation is the chemical alteration of a substance within a living organism. In the environment, this is primarily carried out by microorganisms such as bacteria and fungi.

Microbial degradation is a key process in the environmental dissipation of phenylurea herbicides. Various soil microorganisms have been shown to utilize these compounds as a source of carbon and nitrogen, leading to their mineralization—the complete breakdown of the organic molecule to inorganic products like carbon dioxide, water, and mineral salts.

The initial steps in the microbial degradation of phenylurea herbicides typically involve enzymatic reactions such as N-demethylation and hydrolysis of the urea bridge. For N-Phenyl-N'-2-Thiazolylurea, it is plausible that soil microbes possessing enzymes like amidases or ureases could catalyze the cleavage of the urea linkage. This would be a critical step in the detoxification and subsequent degradation of the molecule. Following the initial breakdown, the resulting aromatic and heterocyclic rings are typically further degraded through various enzymatic pathways.

While no studies have specifically identified the metabolites of N-Phenyl-N'-2-Thiazolylurea in environmental matrices, the degradation pathways of other phenylurea herbicides provide a predictive framework for its potential transformation products. The most common initial transformation step for many phenylurea herbicides is N-dealkylation, where alkyl groups attached to the nitrogen atoms of the urea moiety are sequentially removed.

Following or in conjunction with dealkylation, hydrolysis of the urea bond is a common degradation step, leading to the formation of substituted anilines and other intermediates. For N-Phenyl-N'-2-Thiazolylurea, this would likely result in the formation of aniline and 2-aminothiazole (B372263). These primary metabolites can then undergo further microbial degradation, often involving hydroxylation of the aromatic ring, followed by ring cleavage.

Table 2: Predicted Microbial Degradation Products of N-Phenyl-N'-2-Thiazolylurea Based on Related Compounds

| Parent Compound | Predicted Primary Metabolites | Predicted Secondary Metabolites |

|---|---|---|

| N-Phenyl-N'-2-Thiazolylurea | Aniline | Hydroxylated anilines |

Note: The metabolites listed are predictive and based on the degradation pathways of other phenylurea herbicides, as specific experimental data for N-Phenyl-N'-2-Thiazolylurea is currently unavailable.

Computational Chemistry and Theoretical Modeling of N Phenyl N 2 Thiazolylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic properties of molecules like N-Phenyl-N'-2-thiazolylurea. nih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. repositorioinstitucional.mx This approach is computationally more efficient than traditional wave function-based methods, allowing for the study of larger and more complex systems. cuny.edu

Applications of DFT for N-Phenyl-N'-2-thiazolylurea involve several key areas:

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the energy of the molecule. Functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are commonly employed to predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. nih.govsemanticscholar.org

Electronic Structure Analysis: Once the geometry is optimized, DFT calculations provide insights into the distribution of electrons within the molecule. This includes the calculation of atomic charges, dipole moments, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions and sites of chemical reactions. nih.govsemanticscholar.org

Reactivity Prediction: DFT allows for the calculation of various chemical reactivity descriptors. These "global and local" indices, such as electronegativity, chemical hardness, and the Fukui function, quantify the molecule's reactivity. repositorioinstitucional.mxnih.gov The Fukui function, for instance, helps to identify the specific atoms within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

| Parameter | Common Choice/Method | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X, wB97X-D | Approximates the exchange-correlation energy, a key component of the total electronic energy. cuny.edumdpi.com |

| Basis Set | 6-31G(d,p), 6-311+G(d,p) | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide higher accuracy. nih.gov |

| Solvation Model | PCM, SMD | Simulates the effect of a solvent on the molecule's properties, which is crucial for comparing with experimental solution-phase data. nih.gov |

| Calculation Type | Geometry Optimization, Frequency Analysis, Single Point Energy | Determines the minimum energy structure, confirms it is a true minimum, and calculates properties for that structure. uaeu.ac.ae |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. youtube.com Within this framework, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance for understanding chemical reactivity and electronic properties. chalcogen.ro

For N-Phenyl-N'-2-thiazolylurea, HOMO-LUMO analysis provides critical insights:

Reactivity and Electron Transfer: The HOMO represents the ability of the molecule to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO represents the ability to accept electrons, acting as an electrophile. youtube.com The spatial distribution of these orbitals, visualized as lobes, indicates the likely sites for these interactions. In molecules with conjugated systems, the HOMO and LUMO are often delocalized across the π-system. espublisher.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. chalcogen.ro A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. cuny.edu A small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov

Electronic Transitions: The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule. The energy required for the lowest-energy electronic transition often corresponds to the HOMO→LUMO transition, which can be correlated with the absorption wavelength observed in UV-Vis spectroscopy. nih.govespublisher.com

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. chalcogen.ro |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of an electron from the system. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. nih.gov |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; a measure of polarizability. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. nih.gov |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of N-Phenyl-N'-2-thiazolylurea in various environments, such as in solution or interacting with a biological target. nih.govmdpi.com

The flexibility of the urea (B33335) linker in N-Phenyl-N'-2-thiazolylurea allows for multiple conformations. MD simulations are an ideal tool to explore the conformational landscape of the molecule and understand how it behaves in a solution.

The process typically involves:

Placing the molecule in a simulation box filled with solvent molecules (e.g., water).

Assigning initial velocities to all atoms.

Calculating the forces on each atom based on a molecular mechanics force field.

Integrating the equations of motion over short time steps (femtoseconds) to update the positions and velocities of the atoms.

By analyzing the resulting trajectory, which can span nanoseconds to microseconds, researchers can study: